Cyclodecyne

Physical organic chemistry Thermophysical properties Reagent characterization

Cyclodecyne (CAS 3022-41-1) is a ten-membered cycloalkyne with molecular formula C10H16 and molecular weight 136.2340 g/mol. As a medium-ring cyclic alkyne, it occupies a critical threshold position in the cycloalkyne homologous series: it is the largest cycloalkyne that still exhibits measurable ring strain, while being the smallest cycloalkyne that can accommodate the linear R-C≡C-R alkyne unit without extreme geometric distortion.

Molecular Formula C10H16
Molecular Weight 136.23 g/mol
CAS No. 3022-41-1
Cat. No. B1206684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclodecyne
CAS3022-41-1
Molecular FormulaC10H16
Molecular Weight136.23 g/mol
Structural Identifiers
SMILESC1CCCCC#CCCC1
InChIInChI=1S/C10H16/c1-2-4-6-8-10-9-7-5-3-1/h1-8H2
InChIKeyBGMJEAAFHCTKBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclodecyne CAS 3022-41-1: Medium-Ring Cycloalkyne for Strain-Controlled Click Chemistry Applications


Cyclodecyne (CAS 3022-41-1) is a ten-membered cycloalkyne with molecular formula C10H16 and molecular weight 136.2340 g/mol [1]. As a medium-ring cyclic alkyne, it occupies a critical threshold position in the cycloalkyne homologous series: it is the largest cycloalkyne that still exhibits measurable ring strain, while being the smallest cycloalkyne that can accommodate the linear R-C≡C-R alkyne unit without extreme geometric distortion [2]. Cycloalkynes smaller than cyclodecyne (cyclononyne, cyclooctyne) result in highly strained structures with progressively elevated reactivity and corresponding stability trade-offs [2]. This compound serves as both a fundamental reference point for understanding structure-reactivity relationships in strained alkynes and as a synthetic precursor for functionalized cyclodecyne derivatives with tunable click reactivity profiles [3].

Why Cyclodecyne Cannot Be Substituted with Other Cycloalkynes: Ring Strain Dictates Reactivity and Stability Trade-Offs


Cycloalkynes cannot be considered interchangeable reagents because ring strain energy—the primary determinant of both click reaction kinetics and shelf stability—varies dramatically across ring sizes. Cyclooctyne exhibits a hydrogenation enthalpy of -69.6 kcal/mol, whereas cyclodecyne exhibits -56.46 ± 0.23 kcal/mol, a difference of approximately 13 kcal/mol that directly reflects the substantial reduction in ring strain [1]. This strain differential manifests in practical handling: cyclodecyne is often generated in situ and trapped in cycloaddition reactions rather than stored for long periods due to its reactivity [2]. Conversely, larger cycloalkynes such as cyclododecyne exhibit lower strain and different reactivity profiles. Furthermore, cyclodecyne derivatives can achieve click reactivity approaching that of cyclooctynes through remote electronic activation mechanisms not accessible to smaller ring systems [3]. Substituting one cycloalkyne for another without accounting for these strain-dependent parameters risks either failed bioconjugation due to insufficient reactivity or reagent decomposition prior to use.

Quantitative Differentiation Evidence: Cyclodecyne vs. Cyclooctyne and Cyclononyne


Physical Property Differentiation: Density and Boiling Point vs. Cyclooctyne

Cyclodecyne exhibits distinct physical properties compared to the more reactive cyclooctyne, reflecting the reduced ring strain of the ten-membered ring. Cyclodecyne has a density of 0.86-0.898 g/cm³ and boiling point of 204-205°C at 760 mmHg [1], whereas cyclooctyne has a density of 0.86-0.9 g/cm³ and boiling point of approximately 155.4-158°C at 740-760 mmHg [2]. The approximately 50°C higher boiling point of cyclodecyne is consistent with its larger molecular size and different intermolecular interactions arising from reduced alkyne bond distortion.

Physical organic chemistry Thermophysical properties Reagent characterization

Ring Strain Quantification via Hydrogenation Enthalpy: Cyclodecyne vs. Cyclooctyne

The heat of hydrogenation provides a direct thermochemical measure of ring strain in cycloalkynes. Cyclodecyne exhibits a hydrogenation enthalpy (ΔrH°) of -56.46 ± 0.23 kcal/mol in acetic acid solution at 25°C [1], whereas cyclooctyne exhibits a substantially higher hydrogenation enthalpy of -69.6 kcal/mol under comparable conditions [2]. The difference of approximately 13.1 kcal/mol quantitatively reflects the significantly reduced ring strain in the ten-membered cyclodecyne ring compared to the eight-membered cyclooctyne ring. Cyclononyne (nine-membered) exhibits an intermediate hydrogenation enthalpy of -61.93 kcal/mol [2], establishing a clear strain gradient across ring sizes.

Thermochemistry Ring strain Reaction energetics

Computed Strain Release Energy: Cyclodecyne vs. Cyclononyne vs. Cyclooctyne

High-level computational analysis using DLPNO-CCSD(T)/def2-QZVPP//B2PLYP-D3BJ/def2-TZVP methodology provides comparative strain release energies (SRE) for cycloalkyne series. Cyclodecyne is included alongside cyclononyne, cyclooctyne, cycloheptyne, and functionalized derivatives in a comprehensive strain database of 35 molecules with 81 unique bond data points [1]. The strain release energy database enables quantitative comparison across the cycloalkyne homologous series, with cyclodecyne representing the ten-membered ring benchmark for evaluating strain effects in medium-ring systems [1].

Computational chemistry Strain release energy Reactivity prediction

Remote Electronic Activation Enables Cyclodecyne Derivatives to Approach Cyclooctyne Click Reactivity

Twisted cyclodecyne derivatives can achieve click reactivity levels that approach those of cyclooctynes through remote electronic activation mechanisms. Experimental second-order kinetics confirm that twisted cyclodecynes can be more reactive toward azides than activated cyclononynes and approach the reactivity of cyclooctynes [1]. Specifically, the twisted cyclodecyne derivative BINOC was approximately 11-fold more reactive than difluorinated cyclononyne (DIFN) and approximately 7-fold more reactive than an activated cyclononyne with endocyclic nitrogen and sulfur atoms; BINOC reacted only four times slower than OCT (a monosubstituted cyclooctyne) [2]. Second-order rate constants for these twisted cyclodecyne derivatives were determined via ¹H-NMR kinetics with benzyl azide at 25°C in CDCl₃ [2].

Click chemistry SPAAC Bioorthogonal chemistry Reaction kinetics

Ring Fusion Effects: Strain Energy Reduction in Cyclodecyne vs. Cyclooctyne Scaffolds

Ring fusion produces opposite effects on strain energy in cyclodecyne versus cyclooctyne scaffolds. For cyclodecyne, ring fusion decreases the strain energy by approximately 2-3 kcal/mol, attributed to the removal of torsion strain and transannular interactions [1]. This behavior contrasts starkly with cyclooctynes, where ring fusion typically increases strain and correspondingly enhances reactivity [1]. This divergent response to ring fusion represents a fundamental structural difference between ten-membered and eight-membered cycloalkyne scaffolds with implications for derivative design.

Structural chemistry Strain energy Ring fusion effects

Stability-Handling Differentiation: Cyclodecyne Requires In Situ Generation vs. Isolable Cyclooctyne

Cyclodecyne exhibits distinct handling requirements compared to smaller isolable cycloalkynes. While cyclooctyne (C8H12) is the smallest cycloalkyne capable of being isolated and stored as a stable compound [1], cyclodecyne is often generated in situ and trapped in cycloaddition reactions rather than stored for long periods due to its reactivity [2]. This handling distinction reflects the unique position of cyclodecyne at the strain-stability boundary: it possesses sufficient strain to participate in strain-promoted reactions yet lacks the shelf stability of functionalized cyclooctyne reagents such as BCN, DBCO, or DIBAC that are commercially available for bioorthogonal applications [3].

Reagent handling Storage stability Synthetic methodology

Cyclodecyne (CAS 3022-41-1): Evidence-Based Research and Industrial Application Scenarios


Computational Reactivity Benchmarking and Structure-Activity Relationship Studies

Cyclodecyne serves as a critical reference point in computational studies of cycloalkyne reactivity due to its threshold position between highly strained (cyclooctyne) and minimally strained (cyclododecyne) systems. The hydrogenation enthalpy difference of 13.1 kcal/mol between cyclodecyne and cyclooctyne [1], combined with high-level computational strain release energy data in public repositories [2], establishes cyclodecyne as an essential comparator for validating computational models of alkyne strain and reactivity. Researchers developing new strained alkyne scaffolds for click chemistry applications can use cyclodecyne as a ten-membered ring benchmark to calibrate predictions of derivative reactivity.

Synthesis of Chiral Cyclodecyne Derivatives with Tunable Click Reactivity

The cyclodecyne scaffold enables the development of twisted, chiral cycloalkyne derivatives that can achieve click reactivity approaching that of cyclooctynes while maintaining the synthetic advantages of ten-membered ring systems. As demonstrated with BINOC, which exhibits 11-fold higher reactivity than difluorinated cyclononyne and approaches the reactivity of cyclooctyne OCT [3], functionalized cyclodecynes can be prepared on gram scale and purified by recrystallization. The ability to introduce axial chirality through twisted polyaromatic backbones adds a dimension of stereochemical control not accessible with smaller cycloalkynes [3]. This scenario is particularly relevant for medicinal chemistry and chemical biology applications requiring enantiopure click reagents.

Fundamental Studies of Medium-Ring Conformational Dynamics and Strain Release

Cyclodecyne's ten-membered ring places it at a conformational threshold where torsion strain and transannular interactions dominate its energetic profile. The observation that ring fusion decreases cyclodecyne strain energy by approximately 2-3 kcal/mol—opposite to the effect observed in cyclooctynes [4]—provides a unique experimental system for investigating the interplay between ring size, conformation, and strain release energetics. Researchers studying the fundamental physical organic chemistry of medium-ring compounds can leverage cyclodecyne to probe how conformational flexibility modulates alkyne reactivity, with implications for designing next-generation strained alkyne probes with optimized stability-reactivity profiles.

In Situ Generated Alkyne for Strain-Promoted Cycloaddition Trapping Experiments

Cyclodecyne's handling characteristics—often generated in situ and trapped in cycloaddition reactions rather than stored long-term [5]—make it particularly suitable for experimental protocols where the alkyne is generated immediately prior to use. This approach is valuable in synthetic methodology development where the unfunctionalized cycloalkyne core is required as a reactive intermediate. The moderated strain of cyclodecyne (ΔrH° = -56.46 kcal/mol) compared to cyclooctyne (-69.6 kcal/mol) [1] provides a useful reactivity window for selective cycloaddition trapping under controlled conditions without the extreme reactivity that can lead to decomposition or side reactions with highly strained systems.

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